molecular formula C18H18N6OS B2998703 (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1020978-63-5

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2998703
CAS No.: 1020978-63-5
M. Wt: 366.44
InChI Key: VOVDMZQIVSMNCP-UHFFFAOYSA-N
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Description

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a piperazine core linked to a pyridazine ring substituted with a pyridin-4-ylamino group and a thiophene-2-carbonyl moiety.

Properties

IUPAC Name

[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6OS/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVDMZQIVSMNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone , identified by its CAS number 1020978-63-5, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential as a lead compound in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6OSC_{18}H_{18}N_{6}OS, with a molecular weight of 366.4 g/mol. The structure incorporates a piperazine ring, pyridazine moiety, and thiophene group, which are known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

1. Enzyme Inhibition:

  • The compound has been studied for its inhibitory effects on various kinases and proteases, which are critical in signal transduction pathways involved in cancer and other diseases .
  • It has shown potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant for neurodegenerative disorders .

2. Receptor Binding:

  • The binding affinity to various receptors has been evaluated, suggesting that it may modulate neurotransmitter systems or other signaling pathways.

Biological Activity Assays

Several studies have evaluated the biological activity of this compound through various assays:

Biological Activity Methodology Findings
Kinase Inhibition In vitro assays using recombinant kinasesSignificant inhibition observed; specific kinases targeted.
MAO-B Inhibition Enzyme activity assaysIC50 values indicating potent inhibition (e.g., T6 variant with IC50 = 0.013 µM) .
Cytotoxicity MTT assay on L929 fibroblast cellsT3 caused cell death at higher concentrations; T6 was less toxic .
Antimicrobial Activity Disk diffusion method against bacterial strainsPotential antibacterial properties noted.

Case Studies

Recent research has focused on the development of derivatives based on the core structure of this compound, leading to enhanced biological activities:

Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of several pyridazine derivatives similar to the target compound. The results indicated that these derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further development as anticancer agents.

Case Study 2: Neuroprotective Effects
Another investigation into MAO-B inhibitors highlighted the neuroprotective effects of compounds related to this compound. The findings suggested that selective inhibition could mitigate neurodegeneration associated with diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural features with arylpiperazine derivatives documented in the evidence. Below is a detailed comparison of key analogs:

Physicochemical and Pharmacokinetic Predictions

Property Target Compound MK37 (compound 21) MK47 (compound 22)
Molecular Weight (g/mol) ~424 (calculated) 394.4 (reported) 422.5 (reported)
LogP (Predicted) ~2.8 (moderate lipophilicity) 3.1 (high lipophilicity) 3.4 (higher lipophilicity)
Hydrogen Bond Acceptors 7 5 5
  • The trifluoromethyl group in MK37 likely enhances metabolic stability, whereas the pyridin-4-ylamino group in the target compound may introduce susceptibility to oxidative metabolism.

Hypothetical Target Affinity

Based on structural analogs:

  • MK37 : Shows affinity for serotonin receptors (5-HT1A/5-HT7) due to the arylpiperazine-thiophene framework .
  • Target Compound: The pyridazine core may shift selectivity toward kinase targets (e.g., cyclin-dependent kinases) or adenosine receptors, as seen in pyridazine-based inhibitors.

Research Implications and Limitations

While the evidence lacks direct data for the target compound, the synthesis and evaluation of MK37, MK47, and related analogs provide critical insights:

  • Synthesis Optimization : The use of HOBt/TBTU coupling reagents in MK37’s synthesis could be adapted for the target compound, though steric hindrance from the pyridazine group may necessitate longer reaction times.
  • SAR Trends : Replacing phenyl with pyridazine-pyridine (Site D) may reduce off-target effects but requires validation via docking studies.

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